molecular formula C20H25O3P B134671 Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide CAS No. 503817-58-1

Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide

Cat. No.: B134671
CAS No.: 503817-58-1
M. Wt: 344.4 g/mol
InChI Key: QJDKEWQRFWUBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide (CAS: 503817-58-1) is an organophosphorus compound with the molecular formula C₂₀H₂₅O₃P and a molecular weight of 344.38–344.4 g/mol . Its structure features a phosphine oxide core substituted with two phenyl groups and a 3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl chain.

Applications
This compound is primarily used as an intermediate or building block in pharmaceutical synthesis and materials science. Its phosphine oxide group enables participation in coordination chemistry, while the THP-protected hydroxyl group offers stability during synthetic reactions . Commercial suppliers like LEAP CHEM CO., LTD., and Aladdin Scientific highlight its role in research and bulk manufacturing .

Properties

IUPAC Name

2-(3-diphenylphosphorylpropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25O3P/c21-24(18-10-3-1-4-11-18,19-12-5-2-6-13-19)17-9-16-23-20-14-7-8-15-22-20/h1-6,10-13,20H,7-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDKEWQRFWUBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable alkylating agent, such as 3-bromopropyl tetrahydropyranyl ether. The reaction is carried out under anhydrous conditions, often in the presence of a base like potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphine oxide derivatives, while reduction can produce diphenylphosphine .

Scientific Research Applications

Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, making the compound useful in catalysis and coordination chemistry. The tetrahydropyran ring provides additional stability and steric effects, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide is compared to structurally or functionally related organophosphorus compounds (Table 1).

Table 1: Key Comparisons with Similar Organophosphorus Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Applications References
This compound C₂₀H₂₅O₃P 344.38–344.4 THP-protected hydroxyl, phosphine oxide Pharmaceutical intermediates, ligands
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) C₂₉H₂₅O₂P 452.47 Benzoyl group, trimethyl substitution Photoinitiator in UV-curable coatings
1-(2-Di-t-butylphosphinophenyl)-3,5-diphenyl-1H-pyrazole (TrippyPhos) C₂₈H₃₁N₂P 434.53 Bulky t-butyl groups, pyrazole backbone Ligand in transition-metal catalysis
4,6-Bis(diphenylphosphino)dibenzofuran C₃₀H₂₂O₁P₂ 476.45 Dibenzofuran backbone, dual phosphine groups Ligand for coordination polymers

Structural and Functional Analysis

Phosphine Oxide vs. Phosphine Derivatives

  • The target compound’s phosphine oxide group (P=O) reduces its reducing capacity compared to phosphines (P–R₃), making it more stable under oxidative conditions. In contrast, TrippyPhos (P–R₃) is optimized for catalytic applications requiring electron-rich metal centers .
  • TPO’s benzoyl group enhances UV absorption , enabling its role as a photoinitiator, whereas the THP group in the target compound improves solubility in organic matrices .

Steric and Electronic Effects The THP group introduces moderate steric hindrance, balancing reactivity and stability. TrippyPhos, with bulky t-butyl groups, is tailored for selective catalysis in sterically demanding reactions . 4,6-Bis(diphenylphosphino)dibenzofuran’s rigid dibenzofuran backbone supports chelation in coordination chemistry, unlike the flexible propyl chain in the target compound .

Solubility and Stability

  • The THP-protected hydroxyl in the target compound enhances hydrolytic stability compared to unprotected hydroxyl-bearing phosphine oxides. TPO’s trimethylbenzoyl group increases hydrophobicity, favoring compatibility with acrylic resins .

Biological Activity

Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide, with CAS Number 503817-58-1, is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H25_{25}O3_3P
  • Molecular Weight : 344.38 g/mol
  • Structure : The compound features a diphenyl group attached to a propyl chain that includes a tetrahydro-2H-pyran moiety, which is critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antioxidant Activity : Compounds with phosphine oxide groups have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that such compounds can inhibit the expression of pro-inflammatory cytokines and enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are crucial in inflammatory pathways .
  • Antitumor Activity : There is emerging evidence that phosphine oxides can interfere with cancer cell proliferation and induce apoptosis through various signaling pathways.

Antioxidant and Anti-inflammatory Activity

A study focusing on related phosphine oxide derivatives demonstrated significant antioxidant properties through DPPH radical scavenging assays. These compounds also inhibited the production of inflammatory mediators in macrophage cell lines, suggesting a protective role against inflammation-induced cellular damage.

Antitumor Studies

In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Study Type Findings
Antioxidant ActivitySignificant inhibition of free radicals; enhanced cellular protection
Anti-inflammatoryReduced levels of iNOS and COX-2; decreased secretion of TNF-alpha
Antitumor ActivityDecreased cell viability in cancer lines; induced apoptosis

Case Studies

  • Case Study on Inflammatory Models : In animal models, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups.
  • Cancer Cell Line Study : Testing on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed that treatment with this compound led to a significant decrease in cell proliferation rates, indicating its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for Diphenyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]phosphine oxide, and how can reaction conditions be optimized?

The compound is synthesized via Wittig reactions or phosphine oxide derivatization. For example, aldehydes like 4-((tetrahydro-2H-pyran-2-yl)oxy)butanal (prepared from THP-protected alcohols) are reacted with triphenylphosphine derivatives under reflux in chloroform . Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane for THP group stability), and temperature to maximize yields. Purification typically uses silica gel chromatography with hexane/ethyl acetate gradients.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the THP-protected propyl chain (δ ~3.5–4.8 ppm for pyranyl oxygens) and phosphine oxide environment (δ ~30–40 ppm in ³¹P NMR) .
  • Mass spectrometry (HR-ESI-MS) : To verify molecular weight (e.g., m/z 563.67 for structurally similar compounds) .
  • IR spectroscopy : Absorbance bands near 1200–1150 cm⁻¹ for P=O stretching .

Q. How can researchers confirm the purity of this compound for downstream applications?

Use HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Purity standards (e.g., >95%) are established via integration of NMR signals or chromatographic peak area normalization .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the THP-protected propyl chain in catalytic applications?

The THP group acts as a temporary protecting group for alcohols, enabling selective deprotection under acidic conditions (e.g., HCl in methanol). This facilitates controlled functionalization of the propyl chain in ligand design . Kinetic studies using TLC or in situ NMR can monitor deprotection rates and side reactions (e.g., THP ring-opening).

Q. How does the phosphine oxide moiety influence catalytic activity in transition-metal complexes?

Phosphine oxides serve as weakly coordinating ligands, modulating electron density at metal centers. Comparative studies with analogous ligands (e.g., sulfonated diphenylphosphines) show reduced catalytic turnover in aqueous media due to lower solubility, but improved stability in organic solvents . X-ray crystallography (as in ) can resolve coordination geometries.

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Acidic conditions : THP groups hydrolyze at pH < 3, releasing 1,5-pentanediol derivatives .
  • Thermal stability : Decomposition occurs above 150°C (TGA data recommended). Storage in inert atmospheres (N₂/Ar) at –20°C minimizes oxidation of the phosphine oxide moiety .

Q. How is this compound utilized in synthesizing bioactive or imaging agents?

The THP-oxypropyl group enhances solubility for drug delivery intermediates. For example, it is a precursor for PET tracers like [¹⁸F]THK-5351, where the THP group is selectively deprotected during radiochemical synthesis . Structure-activity relationship (SAR) studies require coupling with bioactive moieties (e.g., quinoline derivatives) via Mitsunobu or nucleophilic substitution reactions.

Q. What computational methods are used to predict the electronic properties of this compound?

Density functional theory (DFT) calculations model the electron-withdrawing effects of the phosphine oxide group and steric effects of the THP-protected chain. Hirshfeld surface analysis (as in ) quantifies intermolecular interactions in crystal lattices, aiding in solubility prediction .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?

Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with literature (e.g., δ 4.80 ppm for THP protons in CDCl₃ ) and use internal standards (e.g., TMS for ¹H NMR). Contaminants from incomplete purification (e.g., triphenylphosphine oxide byproducts) can skew ³¹P NMR signals .

Q. Why do catalytic yields vary when using this compound as a ligand precursor?

Inconsistent metal-ligand coordination (e.g., Pd vs. Rh) and competing side reactions (e.g., phosphine oxide reduction to phosphine) may occur. Pre-activation of the ligand with reducing agents (e.g., NaBH₄) or using sterically hindered metal precursors (e.g., [Rh(cod)Cl]₂) can improve reproducibility .

Methodological Best Practices

  • Synthetic scale-up : Replace chloroform with less toxic solvents (e.g., toluene) for Wittig reactions .
  • Deprotection : Use catalytic p-toluenesulfonic acid (PTSA) in methanol for THP removal to minimize byproducts .
  • Handling : Store under inert gas to prevent phosphine oxide degradation; avoid prolonged exposure to light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.